
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Overview
Description
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro group at the third position and a 2-fluoro-4-methyl-phenyl group at the sixth position of the pyridazine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include 3-chloropyridazine and 2-fluoro-4-methyl-benzene.
Coupling Reaction: The key step involves a coupling reaction between 3-chloropyridazine and 2-fluoro-4-methyl-benzene. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures (around 100-120°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield oxidized products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit the growth of various tumor cells, including those in the breast, lung, and prostate. The mechanism of action often involves targeting specific pathways associated with cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with biological targets, leading to microbiocidal activity against bacteria and fungi. Such properties make it a candidate for developing new antibiotics or antifungal treatments .
Drug Development
Due to its unique structural features, this compound serves as a lead compound in drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in therapeutic applications. The compound's binding affinity to various biological targets is a key area of investigation.
Fungicidal Activity
This pyridazine derivative has been identified as an effective fungicide, capable of protecting crops from fungal infections. Research has demonstrated its efficacy in controlling phytopathogenic microorganisms, making it valuable for agricultural practices aimed at improving plant health and yield .
Plant Growth Regulation
In addition to its fungicidal properties, this compound has been recognized for its potential as a plant growth regulator (PGR). It can enhance plant health by promoting growth and resistance to stressors, thereby supporting agricultural productivity .
Anticancer Research
In a study focusing on the anticancer effects of pyridazine derivatives, researchers found that this compound exhibited potent activity against breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell cycle progression, suggesting a promising avenue for further investigation in cancer therapeutics.
Agricultural Efficacy
A field trial evaluating the fungicidal efficacy of this compound demonstrated significant reductions in fungal infections on crops treated with formulations containing this compound. The results indicated improved crop yields and reduced reliance on conventional fungicides, supporting sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(2-fluoro-phenyl)-pyridazine: Similar structure but lacks the methyl group.
3-Chloro-6-(4-methyl-phenyl)-pyridazine: Similar structure but lacks the fluoro group.
3-Chloro-6-(2,4-dimethyl-phenyl)-pyridazine: Similar structure but has an additional methyl group.
Uniqueness
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is unique due to the specific combination of the chloro, fluoro, and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 220.64 g/mol. The compound features a pyridazine core substituted with a chlorine atom at the 3-position and a 2-fluoro-4-methylphenyl group at the 6-position, which may contribute to its unique biological properties .
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:
- Nucleophilic Substitution : Utilizing chlorinated pyridazines and fluorinated aromatic compounds.
- Cyclization Reactions : Involving the formation of pyridazine rings through condensation reactions.
These methods allow for the efficient production of the compound while maintaining high purity levels .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Antitumor Activity
The compound has shown promising results as an antitumor agent. In vitro studies demonstrated that it inhibits tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in a study on human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
The mechanism by which this compound exerts its antitumor effects includes:
- Inhibition of Protein Kinases : It selectively inhibits certain kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, contributing to its efficacy as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
Substituent Position | Substituent Type | Biological Activity |
---|---|---|
3 | Chlorine | Enhances potency against tumor cells |
6 | Fluorinated Phenyl | Increases binding affinity to target proteins |
Modifications at these positions can significantly alter the compound's efficacy and selectivity .
Case Studies
- In Vitro Evaluation : A study evaluated the compound's effect on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with notable induction of apoptosis markers.
- Animal Models : In vivo studies using mouse models of cancer demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups .
Properties
IUPAC Name |
3-chloro-6-(2-fluoro-4-methylphenyl)pyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-2-3-8(9(13)6-7)10-4-5-11(12)15-14-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKOPJYIHWNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470266 | |
Record name | 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669770-60-9 | |
Record name | 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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